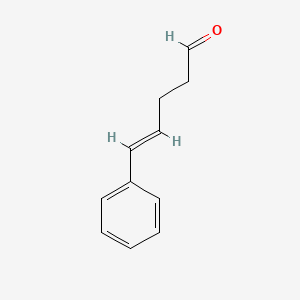
5-Phenylpent-4-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpent-4-enal is an organic compound with the molecular formula C({11})H({12})O. It features a phenyl group attached to a pentenal chain, making it a versatile molecule in organic synthesis and various industrial applications. This compound is known for its unique structure, which combines an aromatic ring with an unsaturated aldehyde, allowing it to participate in a variety of chemical reactions.
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize this compound involves the aldol condensation of benzaldehyde with crotonaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the desired product.
Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired enal. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the reaction, and the process is carefully monitored to maintain the purity and quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 5-Phenylpentanoic acid.
Reduction: 5-Phenylpent-4-enol.
Substitution: 4-Bromo-5-phenylpent-4-enal.
科学的研究の応用
Chemistry: 5-Phenylpent-4-enal is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and proteins are of particular interest, as they can lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine: This compound is explored for its potential therapeutic properties. Its derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its aromatic properties make it a key ingredient in the formulation of perfumes and food additives.
作用機序
The mechanism by which 5-Phenylpent-4-enal exerts its effects involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can modulate signaling pathways and metabolic processes, leading to diverse biological effects.
類似化合物との比較
Cinnamaldehyde: Similar in structure but with a different position of the double bond.
Benzaldehyde: Lacks the pentenal chain, making it less versatile in certain reactions.
Phenylacetaldehyde: Contains a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: 5-Phenylpent-4-enal stands out due to its combination of an aromatic ring and an unsaturated aldehyde. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(E)-5-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2/b9-5+ |
InChIキー |
BHUURXZEJNOOBQ-WEVVVXLNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CCC=O |
正規SMILES |
C1=CC=C(C=C1)C=CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)



![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)
![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)


![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)
